2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-(6-oxo-1H-pyridazin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-10-4-2-9(3-5-10)11(8-14)12-6-7-13(17)16-15-12/h2-7,11H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOMFNYHNRNOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution from Chloro Precursors
The most widely documented approach involves substituting a chlorine atom in 2-(6-chloro-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile with a hydroxyl group. This method leverages the reactivity of chlorinated pyridazines under hydrolytic conditions:
Step 1: Synthesis of Chloro Intermediate
The precursor 2-(6-chloro-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile (CAS 338752-84-4) is synthesized via:
- Cyanoalkylation : Reacting 6-chloro-3-pyridazinecarbonitrile with 4-methoxyphenylacetonitrile in the presence of a strong base (e.g., LDA or NaH).
- Coupling Reactions : Palladium-catalyzed cross-coupling between 6-chloro-3-iodopyridazine and preformed 4-methoxyphenylacetonitrile derivatives.
Step 2: Hydroxylation
The chloro group is substituted with a hydroxyl group under alkaline or acidic conditions:
Direct Cyanoalkylation of Hydroxypyridazine
An alternative route starts with 6-hydroxy-3-pyridazinecarbonitrile, which is condensed with 4-methoxybenzyl chloride or bromide in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide):
Condensation Reactions
Knoevenagel condensation between 4-methoxybenzaldehyde and 6-hydroxy-3-pyridazinylacetonitrile derivatives has been explored:
- Catalyst : Piperidine or ammonium acetate
- Solvent : Ethanol or acetonitrile
- Yield : 40–55%
This method is less favored due to competing side reactions and lower efficiency compared to substitution routes.
Experimental Optimization
Solvent and Temperature Effects
- Nucleophilic Substitution : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase impurity formation. Optimal results are achieved in THF/water mixtures at 80°C.
- Cyanoalkylation : Non-polar solvents (toluene) improve regioselectivity, reducing byproducts like N-alkylated derivatives.
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide increases yields by 15–20% in cyanoalkylation reactions.
- Microwave Assistance : Reduces reaction time from 12 hours to 2 hours in hydrolysis steps, though scalability remains a challenge.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >95% purity using a C18 column (acetonitrile/water 60:40, 1.0 mL/min).
- Melting Point : 130–132°C (lit. 130–132°C).
Challenges and Alternatives
Nitrile Stability
The acetonitrile group is prone to hydrolysis under prolonged acidic conditions. Mitigation strategies include:
Regioselectivity in Pyridazine Functionalization
Competing reactions at pyridazine N-atoms are minimized using bulky bases (e.g., DBU) and sterically hindered solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the pyridazine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation or reagents like LiAlH4 (Lithium aluminium hydride) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups could play a role in binding to the active site of enzymes or receptors, while the acetonitrile group might be involved in interactions with other molecular targets.
Comparison with Similar Compounds
Pyridazinyl Derivatives with Varied Substituents
Key compounds from the evidence include:
Key Observations :
- The hydroxy group in the target compound increases polarity compared to phenylthio (Compound 38) or hydrazine-based substituents (Compounds 31–34).
Acetonitrile Derivatives with Alternative Aromatic Systems
Key Observations :
- Replacement of the pyridazinyl ring with indolinone (Compound 7a) or piperazine (Compound 10) alters electronic and solubility profiles.
- The dual methoxyphenyl system in Compound 3d may reduce steric hindrance compared to the target compound.
Physicochemical Properties
Comparative data for melting points, yields, and spectral features:
Key Observations :
- Hydrazine-containing derivatives (Compounds 31–32) exhibit higher melting points than Compound 38, likely due to intermolecular hydrogen bonding.
- The target compound’s hydroxy group may lower its melting point relative to nitro- or bromo-substituted analogues.
Biological Activity
2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C13H11N3O2
- Molecular Weight : 241.25 g/mol
- CAS Number : 338752-91-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The hydroxyl and methoxy groups may enhance its ability to form hydrogen bonds and participate in π-π interactions, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial for treating inflammatory diseases.
- Antimicrobial Properties : Some studies indicate that it may possess antimicrobial activity against specific pathogens.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyridazine derivatives, including this compound. Results demonstrated that the compound significantly inhibited the growth of cancer cells, with IC50 values indicating potent activity against several cancer types .
Anti-inflammatory Research
In vitro assays revealed that this compound could reduce the expression of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential mechanism for its anti-inflammatory effects, which could be explored further for therapeutic applications in diseases characterized by chronic inflammation .
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit varying degrees of antimicrobial activity. Specifically, this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into its potential as an antimicrobial agent .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Evaluate cytotoxic effects | Significant inhibition of cancer cell proliferation |
| Inflammation Research | Assess anti-inflammatory properties | Reduction in pro-inflammatory cytokine expression |
| Journal of Antimicrobial Chemotherapy | Test antimicrobial efficacy | Effective against specific bacterial strains |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution, condensation, or cyclization reactions. Key steps require precise control of temperature (e.g., 60–100°C), pH (acidic or basic catalysts), and solvent systems (e.g., ethanol, THF). For example, intermediates like pyridazinone derivatives are often synthesized under reflux conditions, followed by coupling with substituted acetonitrile moieties. Reaction progress is monitored via TLC, and purity is confirmed using column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for verifying the presence of methoxy (-OCH₃) and hydroxy (-OH) groups. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy helps identify functional groups like nitriles (C≡N) and hydroxyls .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability studies involve exposing the compound to stressors like heat (40–80°C), humidity (75% RH), and light. Degradation products are analyzed using accelerated stability testing (e.g., 40°C/75% RH for 6 months) and compared against controls via HPLC. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and reaction energetics, guiding solvent/catalyst selection. Quantum chemical reaction path searches (e.g., via ICReDD’s workflow) identify low-energy pathways, reducing trial-and-error experimentation. For example, computational screening of leaving groups in pyridazine intermediates can enhance coupling efficiency .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles often arise from assay variability (e.g., cell lines, incubation times). Statistical Design of Experiments (DoE) minimizes bias by standardizing protocols. Meta-analyses using tools like PRISMA can harmonize data, while orthogonal assays (e.g., SPR, enzyme inhibition) validate mechanisms .
Q. How can stereochemical outcomes (e.g., regioselectivity, isomer formation) be controlled during synthesis?
- Methodological Answer : Chiral catalysts (e.g., BINOL-derived ligands) or chiral stationary phases (e.g., Chiralpak® OD) enable enantiomeric resolution. Kinetic vs. thermodynamic control is achieved by adjusting reaction duration and temperature. For example, low-temperature conditions favor kinetic products, while prolonged heating drives thermodynamic stabilization .
Q. What in silico and in vitro models are optimal for evaluating its pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer : ADMET predictions using tools like SwissADME or ProTox-II screen for liabilities (e.g., CYP inhibition). Microsomal stability assays (human/rat liver microsomes) assess metabolic clearance. In vitro toxicity is evaluated via Ames tests (mutagenicity) and hERG channel inhibition assays (cardiotoxicity) .
Methodological Frameworks
Q. How can green chemistry principles be integrated into its synthesis to improve sustainability?
- Methodological Answer : Solvent selection guides (e.g., CHEM21) prioritize biodegradable options (e.g., cyclopentyl methyl ether over DCM). Catalytic methods (e.g., enzymatic or photoredox catalysis) reduce waste. Process intensification via flow chemistry enhances atom economy and reduces energy consumption .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Quality-by-Design (QbD) frameworks identify critical process parameters (CPPs) like mixing speed and reagent stoichiometry. Response Surface Methodology (RSM) optimizes CPPs, while PAT (Process Analytical Technology) tools (e.g., in-line FTIR) monitor real-time reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
